Geranylacetone

Catalog No.
S1973057
CAS No.
689-67-8
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranylacetone

CAS Number

689-67-8

Product Name

Geranylacetone

IUPAC Name

(5E)-6,10-dimethylundeca-5,9-dien-2-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+

InChI Key

HNZUNIKWNYHEJJ-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=O)C)C)C

Solubility

slightly soluble in water; soluble in oil
sparingly soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C

Larvicidal Activity against Culex quinquefasciatus

    Scientific Field: Agronomy

    Application Summary: Geranylacetone derivatives have been synthesized and evaluated for their larvicidal and ichthyotoxic activities. The focus of the study was on the second instar larvae of Culex quinquefasciatus, a mosquito species associated with several vector-borne diseases.

    Methods of Application: A grindstone method based on Mannich condensation was used to synthesize geranylacetone derivatives.

    Results: Compound 1f was found to be more active (LD50: 14.1 µg/mL) against the larvae than geranylacetone (67.2 µg/mL).

Antifeedant Potential against Myzus persicae

Flavoring Agent in Tomatoes

Insect Repellent against Bark Beetle

Ozone Degradation Product

Isolated from Keetia leucantha

Geranylacetone, also known as 6,10-dimethyl-5,9-undecadien-2-one, is an organic compound characterized by its light yellow to colorless oily liquid form and a distinctive aroma reminiscent of magnolia. It has a molecular formula of C${13}$H${22}$O and a boiling point of 250°C. The compound exhibits a density of 0.8729 g/cm³ and a refractive index of 1.4674 at 20°C. Geranylacetone is naturally found in various plants such as tomatoes, mint, and passion fruit but is predominantly produced through chemical synthesis in industrial settings .

  • In plants, geranylacetone is believed to be a product of the degradation of carotenoids by enzymes or light exposure [].
  • It might also contribute to plant defense mechanisms by attracting beneficial insects or repelling herbivores [].
  • Geranylacetone is generally considered safe for use in cosmetics and fragrances at low concentrations [].
  • However, concentrated forms may cause skin irritation.

Note:

  • Information on the mechanism of action and specific case studies is limited due to the ongoing research on geranylacetone's diverse roles.

  • Synthesis via Transesterification: It can be synthesized through the transesterification of ethyl acetoacetate with linalool, resulting in the formation of geranylacetone and ethanol as a byproduct .
  • Carroll Rearrangement: This reaction involves the rearrangement of linalool esters to produce geranylacetone, highlighting its versatility in organic synthesis .
  • Hydrolysis and Decarboxylation: In some synthesis methods, geranylacetone is produced by hydrolyzing and decarboxylating intermediates formed from myrcene and methyl acetoacetate .

Geranylacetone exhibits notable biological activities:

  • Larvicidal Properties: Research indicates that certain derivatives of geranylacetone possess significant larvicidal activity against mosquito species like Culex quinquefasciatus while showing low toxicity to non-target aquatic organisms .
  • Flavor Component: It serves as a flavoring agent in various food products due to its pleasant aroma and is also utilized in the fragrance industry .

The primary methods for synthesizing geranylacetone include:

  • Carroll Reaction: Involves linalool and ethyl acetoacetate, often using aluminum alkyl or sodium dihydrogen phosphate as catalysts. This method yields high amounts of geranylacetone with minimal waste .
  • Addition Reaction: Myrcene reacts with hydrogen chloride to form geranyl chloride, which is subsequently converted into geranylacetone through further reactions involving ethyl acetoacetate .
  • Direct Synthesis: Utilizing organo-aluminum catalysts to facilitate reactions at elevated temperatures (70–250°C) with controlled addition rates .

Geranylacetone finds applications across various industries:

  • Flavoring and Fragrance: Used as a flavor component in food products and as a fragrance enhancer in perfumes.
  • Intermediate for Synthesis: Serves as a precursor for synthesizing other important compounds such as farnesol and isophytol, which are vital in the production of vitamin E .
  • Inclusion Complexes: Its stability and solubility can be enhanced through inclusion complexes with β-cyclodextrin, improving its application in food and cosmetic formulations .

Geranylacetone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
FarnesolTerpene alcoholUsed in cosmetics; has antimicrobial properties.
NerolidolTerpene alcoholKnown for its floral scent; used in fragrances.
IsophytolTerpene alcoholPrecursor for vitamin E; derived from geranylacetone.
LinaloolTerpene alcoholFound in lavender; known for its calming properties.
CitronellolTerpene alcoholCommonly used as an insect repellent; citrus aroma.

Geranylacetone's unique combination of structural characteristics, biological activities, and applications distinguishes it within this group of compounds, particularly its role as an intermediate in synthesizing other valuable substances like vitamin E derivatives .

Physical Description

Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma

XLogP3

3.7

Density

0.861-0.873

GHS Hazard Statements

Aggregated GHS information provided by 1680 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

689-67-8
68228-05-7

Wikipedia

Geranylacetone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]

General Manufacturing Information

Undecadien-2-one, 6,10-dimethyl-: INACTIVE

Dates

Modify: 2023-08-16

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